

# Chemical properties and synthesis of Tranilast

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Properties and Synthesis of Tranilast

#### Introduction

Tranilast, chemically known as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, is an analog of a tryptophan metabolite.[1][2] Initially developed by Kissei Pharmaceuticals and approved in Japan in 1982, it was identified as an anti-allergic agent for the treatment of bronchial asthma. [3] Its therapeutic applications have since expanded to include inflammatory diseases such as atopic dermatitis, allergic conjunctivitis, and the management of keloids and hypertrophic scars. [2] The therapeutic versatility of Tranilast stems from its diverse mechanisms of action, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways involved in inflammation and fibrosis.[4][5] This guide provides a detailed overview of the chemical properties, synthesis, and key signaling pathways associated with Tranilast, intended for researchers and professionals in drug development.

## **Chemical Properties of Tranilast**

**Tranilast** is a crystalline solid, typically appearing as a white to beige or pale green powder.[6] [7][8] It is an amidobenzoic acid derivative, structurally related to a metabolite of tryptophan.[2] [3][7] The compound is photochemically unstable in solution.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Tranilast



| Property         | Value                                                                                                                                                                                                                                                                      |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid[3][9]                                                                                                                                                                                                      |
| Synonyms         | N-(3,4-Dimethoxycinnamoyl)anthranilic acid,<br>Rizaben, MK-341, SB-252218[6][7][10]                                                                                                                                                                                        |
| Chemical Formula | C18H17NO5[3][7][9]                                                                                                                                                                                                                                                         |
| Molecular Weight | 327.33 g/mol [7][11]                                                                                                                                                                                                                                                       |
| CAS Number       | 53902-12-8[3][9]                                                                                                                                                                                                                                                           |
| Melting Point    | 166-168 °C[6]; 166.2-168.2 °C[7][11]                                                                                                                                                                                                                                       |
| Boiling Point    | 585.6 °C at 760 mmHg[6]                                                                                                                                                                                                                                                    |
| Appearance       | White to beige crystalline solid[6][12]                                                                                                                                                                                                                                    |
| рКа              | 3.47 ± 0.36 (Predicted)[7]                                                                                                                                                                                                                                                 |
| Solubility       | Water: Sparingly soluble/Insoluble[3][13][14] PBS (pH 7.2): ~0.2 mg/mL[10] DMSO: Soluble, >10 mg/mL[14], up to 100 mM[6] Dimethylformamide (DMF): Soluble, ~35 mg/mL[10] Ethanol: Soluble, ~2 mg/mL[10], sparingly soluble[13] Methanol, Ethyl Acetate: Hardly soluble[13] |

# **Synthesis of Tranilast**

The synthesis of **Tranilast** typically involves the condensation of 3,4-dimethoxycinnamic acid with anthranilic acid or its ester derivatives. A common laboratory- and industrial-scale synthesis route proceeds via the hydrolysis of a methyl ester precursor.

#### **General Synthesis Workflow**

The process can be summarized in two main stages:

• Amide Formation: Reaction of 3,4-dimethoxycinnamoyl chloride (or the acid activated in situ) with methyl anthranilate to form the intermediate, methyl 2-((E)-3-(3,4-



dimethoxyphenyl)acrylamido)benzoate (Tranilast methyl ester).

• Saponification: Hydrolysis of the methyl ester intermediate under basic conditions, followed by acidification to yield the final **Tranilast** product.



Click to download full resolution via product page

Caption: General workflow for the two-stage synthesis of **Tranilast**.

# Experimental Protocol: Saponification of Tranilast Methyl Ester



This protocol is adapted from a described synthesis method and focuses on the final hydrolysis step.[15]

- Dissolution: Dissolve **Tranilast** methyl ester (1.0 eq) in ethanol (approx. 12 mL per gram of ester).
- Hydrolysis: Add a 10% aqueous sodium hydroxide (NaOH) solution (approx. 6 mL per gram of ester). Heat the mixture to reflux and maintain for 1 to 1.5 hours, monitoring the reaction for completion (e.g., by TLC).
- Quenching and Precipitation: After the reaction is complete, cool the solution slightly. Pour the reaction mixture into a larger volume of ice water (approx. 20 mL per gram of ester).
- Acidification: While stirring, adjust the pH of the aqueous mixture to 3-4 using dilute hydrochloric acid (HCl). A solid precipitate of crude **Tranilast** will form.
- Isolation: Allow the solid to settle, then collect the precipitate by suction filtration.
- Washing: Wash the filter cake with ice water until the pH of the filtrate is neutral (pH 6-7).
- Drying: Dry the collected solid to yield crude Tranilast.
- Purification: Recrystallize the crude product from ethanol to obtain pure, fine **Tranilast**.[15]

# **Mechanism of Action and Key Signaling Pathways**

**Tranilast** exerts its therapeutic effects by modulating multiple signaling pathways, primarily those involved in inflammation and fibrosis. Its major mode of action appears to be the suppression of the Transforming Growth Factor-β (TGF-β) pathway, but it also significantly impacts NF-κB and NLRP3 inflammasome signaling.[2]

### Inhibition of TGF-β Signaling

**Tranilast** is a known inhibitor of TGF-β secretion and signaling, which is a critical pathway in tissue fibrosis.[5][16][17] By suppressing this pathway, **Tranilast** can reduce collagen synthesis in fibroblasts, decrease the deposition of extracellular matrix, and inhibit the epithelial-mesenchymal transition (EMT), a process involved in fibrosis and cancer metastasis.[16][18]





Click to download full resolution via product page

Caption: Tranilast's inhibition of the TGF-β/Smad signaling pathway.[19][20]

## Modulation of NF-κB Signaling







**Tranilast** has demonstrated anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor in the inflammatory response.[21] It can interfere with the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and cell adhesion molecules.[21][22] Some studies suggest **Tranilast** inhibits NF-κB-dependent transcriptional activation by preventing the association between NF-κB and its coactivator, CBP.[22]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Tranilast: a review of its therapeutic applications PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Tranilast Wikipedia [en.wikipedia.org]
- 4. Tranilast | Miscellaneous Compounds | Tocris Bioscience [tocris.com]
- 5. Articles [globalrx.com]
- 6. bocsci.com [bocsci.com]
- 7. Cas 53902-12-8, Tranilast | lookchem [lookchem.com]
- 8. Tranilast | 53902-12-8 [chemicalbook.com]
- 9. Tranilast | C18H17NO5 | CID 5282230 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Tranilast CAS#: 53902-12-8 [m.chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 13. EP0974350B1 External preparation containing tranilast and process for producing the same Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. CN104693063A Synthesis method of tranilast Google Patents [patents.google.com]
- 16. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tranilast, a selective inhibitor of collagen synthesis in human skin fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Tranilast inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and synthesis of Tranilast].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681357#chemical-properties-and-synthesis-of-tranilast]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com